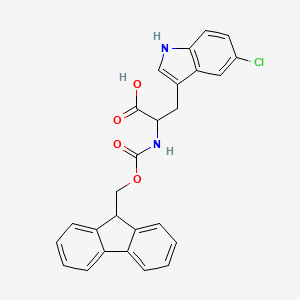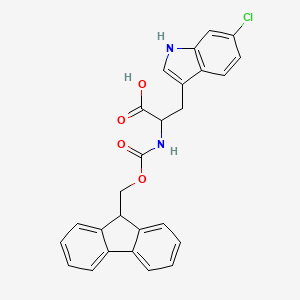
5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane: is an organic compound with the molecular formula C12H12ClF3O and a molecular weight of 264.67 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a ketone functional group attached to a pentane backbone. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzene and 5-chloropentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or toluene, and catalysts such as Lewis acids may be employed.
Reaction Steps: The reaction proceeds through a series of steps, including halogenation, Friedel-Crafts acylation, and subsequent purification to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and quality control measures to meet industry standards.
化学反応の分析
Types of Reactions: 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s unique chemical structure makes it a potential candidate for drug development, particularly in the design of pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane involves its interaction with molecular targets such as enzymes and receptors. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The ketone functional group can participate in various biochemical reactions, potentially leading to the modulation of biological pathways.
類似化合物との比較
- 5-Chloro-1-oxo-1-(2-fluorophenyl)pentane
- 5-Chloro-1-oxo-1-(2-chlorophenyl)pentane
- 5-Chloro-1-oxo-1-(2-bromophenyl)pentane
Comparison: Compared to similar compounds, 5-Chloro-1-oxo-1-(2-trifluoromethylphenyl)pentane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
5-chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O/c13-8-4-3-7-11(17)9-5-1-2-6-10(9)12(14,15)16/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAKQDYQULZGAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621992 |
Source


|
| Record name | 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487058-77-5 |
Source


|
| Record name | 5-Chloro-1-[2-(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)











![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)
